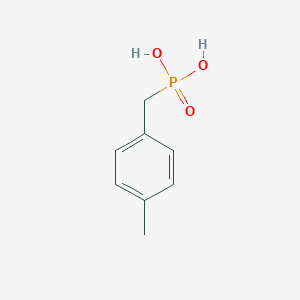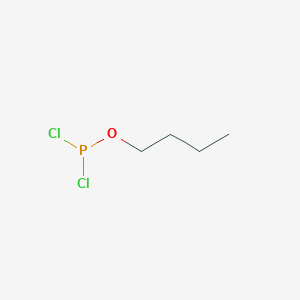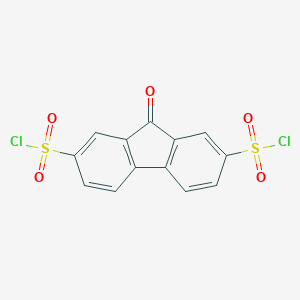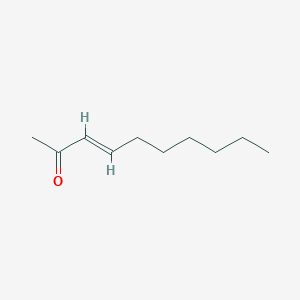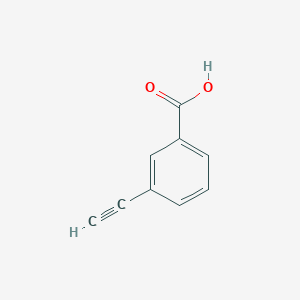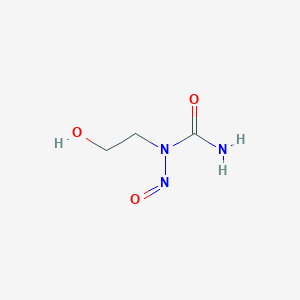
1-(2-Hydroxyethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1-nitrosourea (HEENU) is a chemical compound that is widely used in scientific research for its ability to cause DNA damage. It belongs to the family of nitrosoureas, which are known for their potent anti-tumor activity. HEENU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer therapy.
Mecanismo De Acción
1-(2-Hydroxyethyl)-1-nitrosourea causes DNA damage by alkylating the DNA molecule, which leads to the formation of adducts between the DNA and 1-(2-Hydroxyethyl)-1-nitrosourea. These adducts can cause mutations in the DNA sequence, which can lead to the development of cancer. 1-(2-Hydroxyethyl)-1-nitrosourea has been shown to be particularly effective in causing DNA damage in rapidly dividing cells, such as cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxyethyl)-1-nitrosourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce apoptosis, and cause cell cycle arrest. 1-(2-Hydroxyethyl)-1-nitrosourea has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxyethyl)-1-nitrosourea is a valuable tool for studying the mechanisms of cancer development and the effects of DNA damage on cell cycle progression. It is relatively easy to synthesize and can be used in a range of experimental settings. However, 1-(2-Hydroxyethyl)-1-nitrosourea is also highly toxic and must be handled with care. It can also be difficult to interpret the results of experiments using 1-(2-Hydroxyethyl)-1-nitrosourea, as the compound can cause a range of effects on cells and tissues.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Hydroxyethyl)-1-nitrosourea. One area of interest is the development of new cancer therapies based on the ability of 1-(2-Hydroxyethyl)-1-nitrosourea to cause DNA damage. Another area of interest is the study of the repair mechanisms of DNA damage caused by 1-(2-Hydroxyethyl)-1-nitrosourea and other alkylating agents. Finally, there is a need for further research into the potential side effects of 1-(2-Hydroxyethyl)-1-nitrosourea and other nitrosoureas, particularly in the context of cancer therapy.
Métodos De Síntesis
1-(2-Hydroxyethyl)-1-nitrosourea can be synthesized by the reaction of 2-chloroethanol with sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with urea to yield 1-(2-Hydroxyethyl)-1-nitrosourea. The synthesis of 1-(2-Hydroxyethyl)-1-nitrosourea is relatively simple and can be carried out in the laboratory using standard procedures.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1-nitrosourea has been extensively used in scientific research for its ability to cause DNA damage. It has been shown to be a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of cancer development. 1-(2-Hydroxyethyl)-1-nitrosourea has also been used to study the repair mechanisms of DNA damage and the effects of DNA damage on cell cycle progression.
Propiedades
Número CAS |
13743-07-2 |
|---|---|
Nombre del producto |
1-(2-Hydroxyethyl)-1-nitrosourea |
Fórmula molecular |
C3H7N3O3 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H7N3O3/c4-3(8)6(5-9)1-2-7/h7H,1-2H2,(H2,4,8) |
Clave InChI |
IVEXWRHLJIZLHF-UHFFFAOYSA-N |
SMILES |
C(CO)N(C(=O)N)N=O |
SMILES canónico |
C(CO)N(C(=O)N)N=O |
Otros números CAS |
13743-07-2 |
Sinónimos |
1-(2-hydroxyethyl)-1-nitrosourea 1-nitroso-1-(2-hydroxyethyl)urea HENU N-nitroso-N-(2-hydroxyethyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



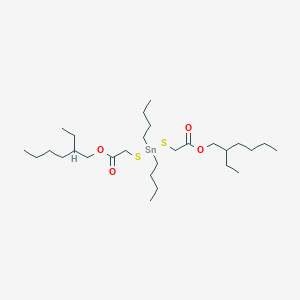
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
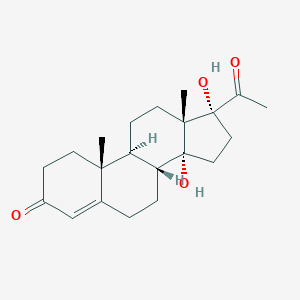
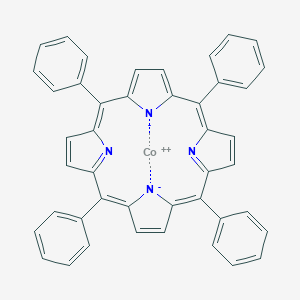
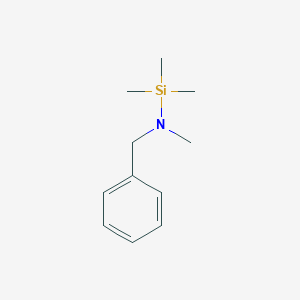
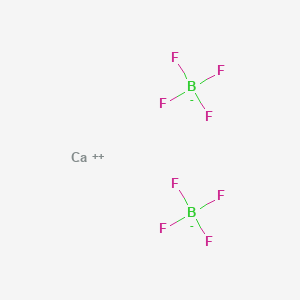
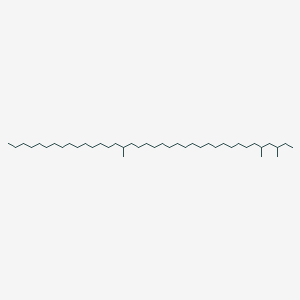
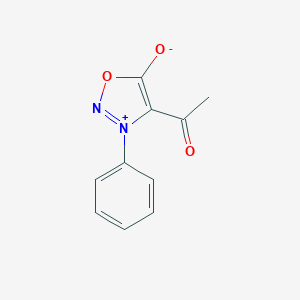
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
